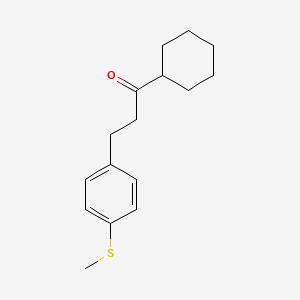

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone

描述

Structural Characterization

Molecular Geometry and Conformational Analysis

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone exhibits a hybrid structure combining a cyclohexyl moiety, a ketone group, and a 4-thiomethylphenyl substituent. The cyclohexane ring adopts a chair conformation as the most stable arrangement, minimizing steric strain and torsional interactions. Key geometric features include:

- Cyclohexyl group : Axial and equatorial hydrogen positions alternate, with substituents favoring equatorial orientation to reduce steric hindrance.

- Ketone group : The carbonyl carbon is sp² hybridized, forming a planar trigonal geometry with a bond angle of ~120°.

- 4-Thiomethylphenyl substituent : The methylthio (-SCH₃) group occupies the para position relative to the ethyl ketone linkage, influencing electronic and steric interactions.

Conformational flexibility arises from the ethyl linkage connecting the cyclohexyl and aryl groups. Rotational freedom around the C-C bond allows the molecule to adopt multiple low-energy conformers, though steric clashes between the cyclohexyl ring and the phenyl group may restrict extreme dihedral angles.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR data reveal distinct signals for key proton environments:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H adjacent to -SCH₃) | 6.7–7.5 | Singlet | 2H |

| Aromatic (para to -SCH₃) | 7.1–7.3 | Doublet | 2H |

| Cyclohexyl (axial) | 1.4–1.7 | Multiplet | 6H |

| Cyclohexyl (equatorial) | 1.8–2.1 | Multiplet | 6H |

| Ethyl (CH₂ adjacent to ketone) | 2.3–2.5 | Quartet | 2H |

| Methylthio (-SCH₃) | 2.5–2.7 | Singlet | 3H |

¹³C NMR assignments include:

- Carbonyl carbon: ~208–210 ppm

- Aromatic carbons: 120–140 ppm

- Cyclohexyl carbons: 20–30 ppm

The lack of splitting for the methylthio protons indicates no adjacent protons, consistent with a -SCH₃ group.

Infrared (IR) Spectroscopy and C=S Stretching Frequencies

Key IR absorbances:

| Functional Group | Absorbance (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ketone) | 1700–1750 | Strong |

| C=S (methylthio) | 700–800 | Medium |

| Aromatic C-H | 3000–3100 | Weak |

| Cyclohexyl C-H | 2800–3000 | Strong |

The C=S stretch for the methylthio group appears as a medium-intensity band near 750 cm⁻¹, distinct from C-O or C-N vibrations.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals:

- Molecular ion peak : m/z 260.39 (C₁₆H₂₀OS)

- Fragmentation pathways :

- Loss of cyclohexyl group: m/z 260 → m/z 134 (C₇H₇S⁺)

- Cleavage of ethyl linkage: m/z 260 → m/z 232 (C₁₅H₂₀O⁺) and m/z 28 (C₂H₄⁺)

- Loss of methylthio group: m/z 260 → m/z 227 (C₁₅H₂₁O⁺)

These patterns align with the compound’s structure, confirming the connectivity of functional groups.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311++G(d,p)) predict:

- Optimized geometry : The cyclohexane ring retains a chair conformation, with the methylthio group in the equatorial position to minimize steric clashes.

- Electronic properties :

Frontier Molecular Orbital (FMO) Analysis

FMO interactions govern reactivity:

- HOMO : Dominated by π-electrons of the aromatic ring and lone pairs from the sulfur atom.

- LUMO : Governed by the π* orbital of the carbonyl group.

- Electrophilic sites : The carbonyl carbon (LUMO-accepting) and aromatic positions adjacent to -SCH₃ (HOMO-donating).

The methylthio group lowers the HOMO-LUMO gap compared to unsubstituted analogs, enhancing UV absorption and electronic reactivity.

属性

IUPAC Name |

1-cyclohexyl-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRWGLCJADJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644409 | |

| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-93-6 | |

| Record name | 1-Cyclohexyl-3-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone exhibit antimicrobial properties. The presence of the thiomethyl group is believed to enhance the biological activity against various pathogens. For instance, research on related thioketones has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, thus providing a basis for further research into their therapeutic applications in inflammatory diseases.

Case Study: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound showed promising results in enhancing biological activity. The derivatives were tested for their efficacy in reducing inflammation in animal models, yielding significant reductions in inflammatory markers compared to control groups.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and reductions.

Synthetic Pathways

The compound can be synthesized through several methods, including Friedel-Crafts acylation and Diels-Alder reactions. These methods enable the production of various analogs that may exhibit different biological activities or properties .

Data Table: Synthetic Methods Overview

| Method | Description | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation using cyclohexanecarbonyl chloride | >99 | >99 |

| Diels-Alder Reaction | [2+4] reaction with acrylic acid | High | High |

| Nucleophilic Addition | Reaction with nucleophiles to form new derivatives | Variable | Variable |

Material Science

This compound is also being explored for its applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research indicates that the compound can be used as a monomer in polymerization processes, leading to materials with enhanced thermal stability and mechanical properties. The incorporation of thiomethyl groups into polymer backbones has been shown to improve resistance to environmental degradation .

作用机制

The mechanism of action of Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes .

相似化合物的比较

Structural and Physical Properties

The table below compares key physical and structural attributes of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone with its analogs:

Key Observations :

生物活性

Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H20OS

- Molecular Weight : 262.42 g/mol

- Functional Groups : The compound features a cyclohexyl group and a thiomethyl-substituted phenyl moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may disrupt cellular processes. This interaction can manifest in various ways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Cellular Disruption : Reactive intermediates can damage cellular components, leading to apoptosis or necrosis in targeted cells.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values against different bacterial strains, indicating moderate to strong antimicrobial effects. For instance, MIC values have been reported as low as 500 µg/mL against certain Gram-positive bacteria .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 8 | Potent |

| Gram-positive bacteria | 500 | Moderate |

| Gram-negative bacteria | >1000 | Mild |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may possess antiproliferative activity against various cancer cell lines.

- Case Study Findings : A study indicated that this compound demonstrated moderate cytotoxicity against certain cancer cell lines, with IC50 values suggesting potential as a lead compound for further development.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant strains of bacteria. Results indicated that modifications to the thiomethyl group significantly influenced activity levels, with some derivatives showing enhanced potency compared to the parent compound .

- Cytotoxicity Assessment :

常见问题

Basic Research Questions

Q. What established synthetic routes are used to prepare Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone in academic settings?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between a cyclohexyl acetyl derivative and a 4-thiomethylphenyl aldehyde precursor under basic conditions. For example, refluxing ethyl acetoacetate with a substituted aryl aldehyde in ethanol with catalytic NaOH generates β-keto intermediates, followed by purification via recrystallization (as demonstrated in analogous ketone syntheses ). Modifications include using microwave-assisted synthesis to reduce reaction times or optimizing solvent polarity (e.g., ethanol vs. THF) to enhance yield.

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify the cyclohexyl ring (δ 1.2–2.0 ppm for protons, δ 20–30 ppm for carbons) and thiomethyl group (δ 2.5 ppm for –SCH3 protons, δ 40–45 ppm for sulfur-adjacent carbons).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 276.12 for C16H21OS) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial conformation, particularly the orientation of the thiomethyl group relative to the ketone moiety (as applied to related cyclohexenones ).

Q. How can computational methods predict the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Basis sets such as 6-311G(d,p) improve accuracy for sulfur-containing systems . Validation against experimental UV-Vis spectra (λmax ~270 nm for aryl ketones) ensures reliability.

Advanced Research Questions

Q. How do researchers address contradictory data between computational predictions and experimental spectroscopic results?

- Methodological Answer :

- Step 1 : Re-evaluate computational parameters (e.g., switching from B3LYP to M06-2X for better sulfur atom treatment) .

- Step 2 : Compare calculated IR vibrational frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FT-IR data.

- Step 3 : Use Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions (e.g., thiomethyl group’s electron donation to the ketone) that may explain deviations .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like molecular sieves remove water to shift equilibrium.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) improve regioselectivity .

- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), stoichiometry, and reaction time identifies optimal conditions .

Q. How does the 4-thiomethylphenyl group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Electronic Effects : The –SCH3 group is electron-donating via σ-induction, activating the ketone toward nucleophilic attack. Hammett substituent constants (σ) quantify this effect (σ ~ -0.15 for –SCH3).

- Steric Effects : Bulkier substituents reduce accessibility to the carbonyl carbon, requiring kinetic studies (e.g., pseudo-first-order rate constants with Grignard reagents).

- Computational Validation : DFT-calculated Fukui indices identify electrophilic hotspots, corroborated by experimental regioselectivity in adduct formation .

Key Methodological Recommendations

- Synthesis : Prioritize microwave-assisted protocols for time efficiency and reduced side-product formation.

- Characterization : Combine X-ray crystallography with NBO analysis to resolve steric/electronic ambiguities.

- Computational Workflows : Validate DFT results using benchmark datasets (e.g., NIST thermochemical data ) to ensure functional suitability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。